molecular formula C16H14O2 B13382531 1,2-Dimethoxy-4-phenylethynyl-benzene

1,2-Dimethoxy-4-phenylethynyl-benzene

Cat. No.: B13382531
M. Wt: 238.28 g/mol
InChI Key: UAZLEDQXHJUKLD-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-phenylethynyl-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with two methoxy groups and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-4-phenylethynyl-benzene can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a halogenated benzene derivative is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-phenylethynyl-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups or the phenylethynyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Dimethoxy-4-phenylethynyl-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-phenylethynyl-benzene involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxy groups and phenylethynyl group play a crucial role in determining the compound’s reactivity and specificity.

Comparison with Similar Compounds

1,2-Dimethoxy-4-phenylethynyl-benzene can be compared with other similar compounds, such as:

    1,2-Dimethoxybenzene: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.

    4-Phenylethynylbenzene: Lacks the methoxy groups, affecting its solubility and interaction with other molecules.

    1,2-Dimethoxy-4-phenylbenzene: Similar structure but without the ethynyl linkage, leading to variations in electronic properties.

The uniqueness of this compound lies in the combination of methoxy and phenylethynyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C16H14O2/c1-17-15-11-10-14(12-16(15)18-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3

InChI Key

UAZLEDQXHJUKLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#CC2=CC=CC=C2)OC

Origin of Product

United States

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